In Vivo Pharmacokinetics: Iriflophenone 2-O-rhamnoside Exhibits Exceptionally Rapid Clearance in Rat Plasma
Following a single intravenous dose of 25 mg/kg in rats, Iriflophenone 2-O-α-rhamnopyranoside (IP2R) exhibited an elimination half-life (t₁/₂) of 2.44 minutes [1]. This extremely short half-life is markedly lower than typical values observed for C-glycosidic flavonoids (e.g., vitexin: ~1-3 h) and represents a key differentiator for experimental design. The plasma concentration-time curve conformed to a two-compartment open model, with an LLOQ of 0.01 μg/mL and an extraction recovery exceeding 95% [1]. In contrast, a separate rat PK study using a 5 mg/kg i.v. dose reported a t₁/₂ of 2.15 ± 0.32 h and an oral bioavailability (F) of 19.2% at 20 mg/kg, suggesting dose- and route-dependent disposition .
| Evidence Dimension | Elimination half-life (t₁/₂) in rats (i.v. administration) |
|---|---|
| Target Compound Data | 2.44 minutes (25 mg/kg) [1]; 2.15 ± 0.32 h (5 mg/kg) |
| Comparator Or Baseline | Typical C-glycosidic flavonoids (e.g., vitexin): ~1-3 h (class-level baseline); Target compound at lower dose: 2.15 ± 0.32 h |
| Quantified Difference | At 25 mg/kg: >90% reduction in t₁/₂ vs. typical flavonoid glycosides; At 5 mg/kg: t₁/₂ is comparable to other glycosides, but absolute value remains low |
| Conditions | Male Sprague-Dawley rats (220–250 g); i.v. tail vein administration; plasma analyzed by RP-HPLC-UV at 289 nm [REFS-1, REFS-2] |
Why This Matters
The ultra-short half-life necessitates frequent dosing or continuous infusion in in vivo efficacy models and precludes its use as a sustained-release candidate; this is a critical selection criterion for preclinical pharmacology studies.
- [1] Feng J, Yang XW, Liu TH. RP-LC quantification and pharmacokinetic study of Iriflophenone 2-O-α-Rhamnopyranoside in rat plasma. Chromatographia. 2009;70(7-8):1227-1231. doi: 10.1365/s10337-009-1279-5. View Source
